molecular formula C13H17NO3 B14211200 Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- CAS No. 623932-51-4

Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)-

Cat. No.: B14211200
CAS No.: 623932-51-4
M. Wt: 235.28 g/mol
InChI Key: RSPWSXRPXZNTSF-JTQLQIEISA-N
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Description

Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- is a chemical compound with a complex structure that includes a butanoic acid backbone, an acetylamino group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- typically involves the esterification of butanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, phenylmethyl ester: Similar in structure but lacks the acetylamino group.

    Butanoic acid, 3-methyl-, phenylmethyl ester: Contains a methyl group instead of an acetylamino group.

    Butanoic acid, 3-methyl-, ethyl ester: Similar ester structure but with an ethyl group instead of phenylmethyl.

Uniqueness

The presence of the acetylamino group in Butanoic acid, 3-(acetylamino)-, phenylmethyl ester, (3S)- provides unique chemical properties and potential biological activities that are not observed in its similar counterparts. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

623932-51-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl (3S)-3-acetamidobutanoate

InChI

InChI=1S/C13H17NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

RSPWSXRPXZNTSF-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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